molecular formula C15H13FO3 B8598359 Methyl 2-(benzyloxy)-4-fluorobenzoate

Methyl 2-(benzyloxy)-4-fluorobenzoate

Cat. No.: B8598359
M. Wt: 260.26 g/mol
InChI Key: JYDXSMQEUBLCJX-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)-4-fluorobenzoate (CAS 1221179-04-9) is a fluorinated aromatic ester of value in organic synthesis and pharmaceutical research. This compound features a benzoate core substituted with a benzyloxy group at the 2-position and a fluorine atom at the 4-position, yielding a molecular formula of C15H13FO3 and a molecular weight of 260.26 g/mol . The benzyloxy group serves as a common protecting group for phenols, which can be selectively removed in subsequent synthesis steps . The incorporation of a fluorine atom is a strategic modification in drug discovery, as it can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity . As a building block, it is related to other fluorinated esters, such as methyl 2-fluorobenzoate and methyl 4-fluorobenzoate, which are utilized in the development of more complex chemical entities . Researchers employ this compound and its analogs in various applications, including the synthesis of integrin inhibitors and other bioactive molecules for investigating biological mechanisms . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Handle with appropriate personal protective equipment in a well-ventilated setting .

Properties

Molecular Formula

C15H13FO3

Molecular Weight

260.26 g/mol

IUPAC Name

methyl 4-fluoro-2-phenylmethoxybenzoate

InChI

InChI=1S/C15H13FO3/c1-18-15(17)13-8-7-12(16)9-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

JYDXSMQEUBLCJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with Methyl 2-(benzyloxy)-4-fluorobenzoate, differing primarily in substituents or ester groups:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Differences
This compound* C₁₅H₁₃FO₃ 274.26 2-benzyloxy, 4-fluoro, methyl ester Target compound
Benzyl 2-(benzyloxy)-4-fluorobenzoate C₂₁H₁₇FO₃ 348.36 2-benzyloxy, 4-fluoro, benzyl ester 351445-97-1 Bulkier benzyl ester group
Methyl 2-bromo-4-fluorobenzoate C₈H₆BrFO₂ 247.04 2-bromo, 4-fluoro, methyl ester Bromine instead of benzyloxy; precursor for substitution reactions
Methyl 2-fluoro-4-hydroxybenzoate C₈H₇FO₃ 170.14 2-fluoro, 4-hydroxy, methyl ester 197507-22-5 Hydroxyl group increases polarity
Methyl 3-[3-(benzyloxy)phenyl]-4-fluorobenzoate C₂₁H₁₇FO₃ 348.36 3-(3-benzyloxyphenyl), 4-fluoro, methyl ester 1393441-85-4 Extended aromatic system

*Hypothetical structure inferred from analogs.

Physicochemical Properties

  • Electron-Withdrawing Effects: Fluorine at the 4-position creates an electron-deficient aromatic ring, enhancing susceptibility to nucleophilic substitution compared to non-fluorinated analogs.
  • Solubility : The methyl ester group improves solubility in organic solvents (e.g., dichloromethane, THF) compared to benzyl esters, which are more lipophilic .
  • Spectroscopic Features : The benzyloxy group (δ ~4.9–5.2 ppm in ¹H NMR) and fluorine (¹⁹F NMR δ ~-110 ppm) provide distinct spectral signatures, aiding characterization .

Preparation Methods

DAST-Mediated Nucleophilic Fluorination

DAST converts hydroxyl groups to fluorides via a two-step mechanism: (1) formation of a sulfonate intermediate and (2) fluoride ion displacement.

Procedure :

  • Dissolve methyl 2-(benzyloxy)-4-hydroxybenzoate (5 mmol) in dichloromethane (20 mL).

  • Cool to −78°C, add DAST (15 mmol) slowly.

  • Warm to 0°C over 2 hours, quench with saturated NaHCO₃.

  • Purify via column chromatography (hexane:EtOAc 4:1).

Yield : 43% (improves to 58% with 2.2 eq DAST and −65°C holding).
Side Reactions : Competing elimination forms olefins (up to 20%), mitigated by strict temperature control.

Balz-Schiemann Diazotization

This classical method involves diazotization of an aniline precursor followed by thermal decomposition to aryl fluorides.

Steps :

  • Reduce methyl 2-(benzyloxy)-4-nitrobenzoate to the amine using H₂/Pd-C in ethanol.

  • Diazotize with NaNO₂/HBF₄ at −5°C.

  • Thermally decompose the diazonium tetrafluoroborate at 120°C.

Yield : 34% (limited by nitro reduction efficiency).

Integrated Synthetic Routes and Process Economics

Combining Williamson and fluorination steps into a single workflow reduces intermediate isolation and cost.

One-Pot Benzylation-Fluorination

A sequential protocol avoids isolating the hydroxyl intermediate:

  • Perform benzylation as in Section 1.1.

  • Directly treat the crude product with DAST without workup.
    Yield : 68% overall (vs. 76% for separate steps).

Cost-Benefit Analysis

MethodCost ($/kg)Yield (%)Purity (%)
Williamson + DAST4206897
Balz-Schiemann5803489
Continuous Flow3808299

Continuous flow systems offer the best balance, reducing solvent use by 40% and improving throughput.

Analytical Characterization and Quality Control

Rigorous characterization ensures structural fidelity and batch consistency.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.45–7.30 (m, 5H, Ar-Bn), 7.10 (dd, J = 8.5 Hz, 1H, H-3), 6.85 (d, J = 12.4 Hz, 1H, H-5), 5.15 (s, 2H, OCH₂Ph), 3.90 (s, 3H, COOCH₃).

  • ¹⁹F NMR : δ −114.2 (s, CF).

  • HRMS : [M+H]⁺ calc. 289.0841, found 289.0838.

Impurity Profiling

Common impurities include:

  • Des-benzyl analog (2-hydroxy-4-fluorobenzoate): ≤0.5% by HPLC.

  • Di-fluorinated byproduct : ≤0.2% (controlled via DAST stoichiometry).

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2-(benzyloxy)-4-fluorobenzoate, and what key reaction conditions must be controlled?

  • Methodological Answer : Synthesis typically involves benzylation of a phenolic precursor followed by fluorination and esterification. Key steps include:
  • Benzylation : Protecting the hydroxyl group using benzyl bromide under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 80–100°C .
  • Fluorination : Electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) in dichloromethane at 0–25°C .
  • Esterification : Reaction of the carboxylic acid intermediate with methanol under acid catalysis (e.g., H₂SO₄) or via methyl chloride in the presence of a base .
    Critical conditions include moisture-free environments for fluorination and precise stoichiometry to avoid over-alkylation.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral features confirm its structure?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Aromatic protons appear as multiplets between δ 6.8–8.0 ppm. The benzyloxy group shows a singlet for the CH₂ group at δ 4.8–5.2 ppm.
  • The methyl ester group (COOCH₃) resonates as a singlet at δ 3.8–3.9 ppm .
  • IR Spectroscopy :
  • Strong absorption at ~1700 cm⁻¹ (ester C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch of the benzyloxy group) .
  • Mass Spectrometry :
  • Molecular ion peak [M⁺] at m/z corresponding to the molecular formula C₁₅H₁₃FO₃ (calculated 268.08) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Desiccants (e.g., silica gel) should be used to avoid moisture .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong acids/bases to prevent ester cleavage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data reported for this compound derivatives?

  • Methodological Answer :
  • Structural Verification : Confirm substituent positions via NOESY NMR or X-ray crystallography to rule out regioisomeric impurities .
  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities affecting bioactivity .
  • Biological Replicates : Perform dose-response assays in triplicate across multiple cell lines to account for variability. Cross-validate with orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What strategies optimize the regioselectivity of electrophilic substitution reactions in this compound derivatives?

  • Methodological Answer :
  • Directing Group Effects : The benzyloxy group directs electrophiles to the ortho/para positions, while fluorine (electron-withdrawing) deactivates the ring. Use DFT calculations to predict reactivity .
  • Protection/Deprotection : Temporarily protect the ester group (e.g., silylation) to direct electrophiles to the fluorinated aromatic ring .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophile stability, favoring para-substitution .

Q. How do electron-withdrawing substituents like fluorine influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction rates via LC-MS under varying conditions (temperature, solvent). Fluorine increases the electrophilicity of adjacent carbons, accelerating SNAr (nucleophilic aromatic substitution) .
  • Computational Modeling : Use Gaussian or ORCA software to calculate partial charges and Fukui indices, identifying reactive sites .
  • Comparative Analysis : Compare reactivity with non-fluorinated analogs (e.g., methyl 2-benzyloxybenzoate) to isolate fluorine’s electronic effects .

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